2-Hydroxyquinoline-7-carboxylic acid
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Overview
Description
2-Hydroxyquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
The primary target of 2-Hydroxyquinoline is the 2-oxo-1,2-dihydroquinoline 8-monooxygenase, oxygenase component . This enzyme is found in the organism Pseudomonas putida . The compound also acts as a specific inhibitor of plaque paraoxonase1 (PON1) .
Mode of Action
2-Hydroxyquinoline interacts with its targets by binding to them, thereby inhibiting their function . .
Biochemical Pathways
It is known to inhibit the function of 2-oxo-1,2-dihydroquinoline 8-monooxygenase, which may affect the metabolic pathways in which this enzyme is involved .
Pharmacokinetics
It is known that the compound is a small molecule , which suggests that it may be readily absorbed and distributed in the body
Result of Action
It is known to inhibit the function of certain enzymes, which may result in changes to the metabolic processes in which these enzymes are involved .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives, such as 8-Hydroxyquinoline, have a rich diversity of biological properties . They can bind to a diverse range of targets with high affinities , which could potentially be true for 2-Hydroxyquinoline-7-carboxylic acid as well.
Cellular Effects
Quinoline derivatives have been shown to have broad-ranging pharmacological potential . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that quinoline derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that quinoline derivatives can have varying effects at different dosages .
Metabolic Pathways
It is known that quinoline derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that quinoline derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that quinoline derivatives can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyquinoline-7-carboxylic acid typically involves the use of quinoline derivatives. One common method is the Pfitzinger reaction, which involves the condensation of isatins with sodium pyruvate under microwave-assisted conditions . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, the use of recyclable catalysts like nano ZnO, and microwave-assisted synthesis are preferred . These methods not only enhance the efficiency of the production process but also reduce the use of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts like molecular iodine or ionic liquids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Molecular iodine in ethanol or ionic liquids under ultrasound irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-2,4-dicarboxylic acid, while reduction can produce various hydroquinoline derivatives .
Scientific Research Applications
2-Hydroxyquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Quinolone
- 2 (1H)-Quinolinone
- Carbostyril
- o-Aminocinnamic acid lactam
- Quinolin-2-ol
Uniqueness
What sets 2-Hydroxyquinoline-7-carboxylic acid apart from these similar compounds is its unique combination of a hydroxyl group at the 2-position and a carboxylic acid group at the 7-position. This structural configuration imparts distinct chemical properties and biological activities, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-oxo-1H-quinoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-4-3-6-1-2-7(10(13)14)5-8(6)11-9/h1-5H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGOAXJDPXDELR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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